
Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate is an organic compound with a complex structure that includes multiple functional groups
準備方法
The synthesis of Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2,2-dimethylpropyl alcohol with an appropriate alkylating agent to form the 2,2-dimethylpropoxy group. This intermediate is then reacted with a suitable diene compound under controlled conditions to form the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
化学反応の分析
Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, where nucleophiles such as amines or thiols can replace the ethoxy group, forming amides or thioesters.
Addition: The double bonds in the diene moiety can undergo addition reactions with halogens or hydrogen, leading to the formation of halogenated or saturated compounds.
科学的研究の応用
Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The diene moiety can participate in conjugation reactions, affecting the compound’s reactivity and biological activity.
類似化合物との比較
Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate can be compared with similar compounds such as:
Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethyloctanoate: This compound lacks the double bonds present in the diene moiety, resulting in different reactivity and applications.
Mthis compound: The methyl ester variant has slightly different physical and chemical properties due to the smaller alkyl group.
Propyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate: The propyl ester variant has a longer alkyl chain, affecting its solubility and reactivity.
特性
CAS番号 |
59119-71-0 |
|---|---|
分子式 |
C17H30O3 |
分子量 |
282.4 g/mol |
IUPAC名 |
ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate |
InChI |
InChI=1S/C17H30O3/c1-7-20-16(18)11-14(2)9-8-10-15(3)12-19-13-17(4,5)6/h8-9,11,15H,7,10,12-13H2,1-6H3 |
InChIキー |
ISIULJMZPMQRGG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=C(C)C=CCC(C)COCC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609128.png)
![4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14609131.png)
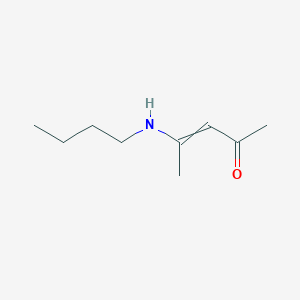
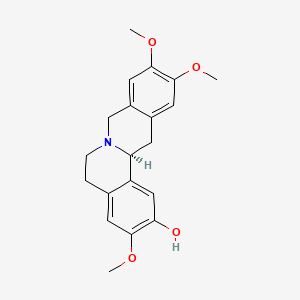

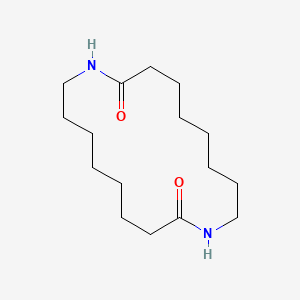
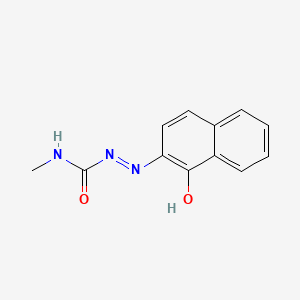
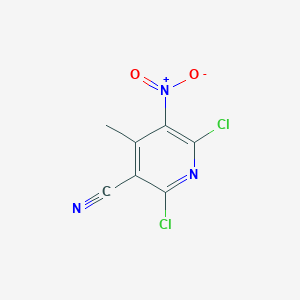

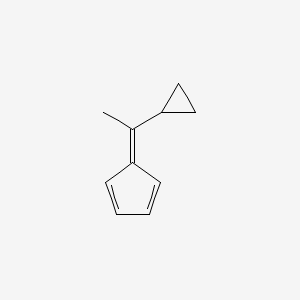
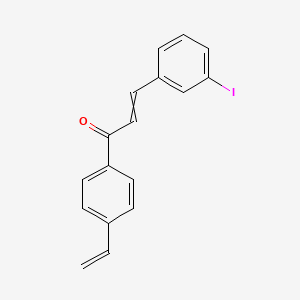
![1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14609199.png)
